
Cadmium didecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a cadmium salt of decanoic acid and is known for its various applications in scientific research and industry
準備方法
Synthetic Routes and Reaction Conditions: Cadmium didecanoate can be synthesized through the reaction of cadmium oxide or cadmium carbonate with decanoic acid. The reaction typically involves heating the reactants in an inert atmosphere to facilitate the formation of the cadmium salt. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where cadmium oxide or cadmium carbonate is reacted with decanoic acid under controlled conditions. The process involves continuous monitoring of temperature, pressure, and pH to ensure consistent quality and high yield of the product .
化学反応の分析
Types of Reactions: Cadmium didecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide and other oxidation products.
Reduction: The compound can be reduced under specific conditions to yield cadmium metal and decanoic acid.
Substitution: this compound can participate in substitution reactions where the cadmium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Hydrogen gas, sodium borohydride, and other reducing agents are commonly used for reduction reactions.
Substitution Reagents: Various metal salts can be used for substitution reactions.
Major Products Formed:
Oxidation: Cadmium oxide and decanoic acid derivatives.
Reduction: Cadmium metal and decanoic acid.
Substitution: Metal didecanoates and cadmium salts.
科学的研究の応用
Cadmium didecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of cadmium-based compounds and materials.
Biology: Studied for its potential effects on biological systems and its role in various biochemical processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialized coatings, lubricants, and other industrial products
作用機序
The mechanism of action of cadmium didecanoate involves its interaction with cellular components and biochemical pathways. Cadmium ions can disrupt cellular processes by inducing oxidative stress, interfering with calcium signaling, and affecting various signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. These interactions can lead to cellular damage, apoptosis, and other toxic effects .
類似化合物との比較
- Cadmium decanoate
- Cadmium acetate
- Cadmium chloride
- Cadmium sulfate
Comparison: Cadmium didecanoate is unique due to its specific molecular structure and properties. Compared to other cadmium salts, this compound has distinct solubility, reactivity, and toxicity profiles. Its long-chain fatty acid component (decanoic acid) imparts unique characteristics that differentiate it from other cadmium compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique properties and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry
特性
CAS番号 |
2847-16-7 |
|---|---|
分子式 |
C20H38CdO4 |
分子量 |
454.9 g/mol |
IUPAC名 |
cadmium(2+);decanoate |
InChI |
InChI=1S/2C10H20O2.Cd/c2*1-2-3-4-5-6-7-8-9-10(11)12;/h2*2-9H2,1H3,(H,11,12);/q;;+2/p-2 |
InChIキー |
QOUHCGDKCVHHKB-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Cd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


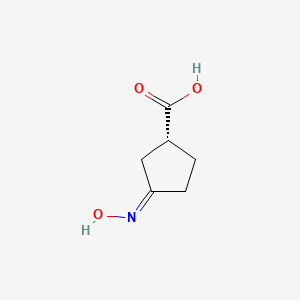
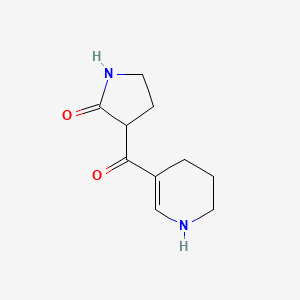



![4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B13815978.png)
![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI)](/img/structure/B13815988.png)
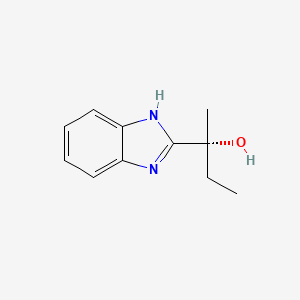
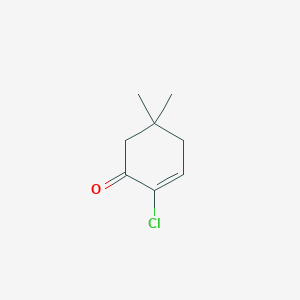
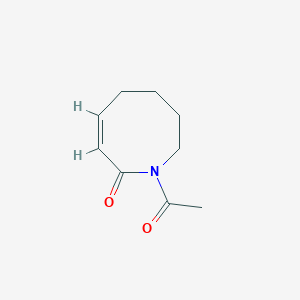
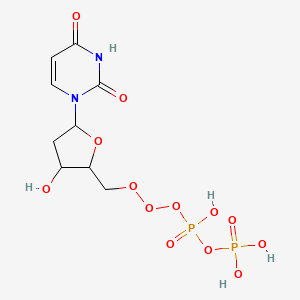

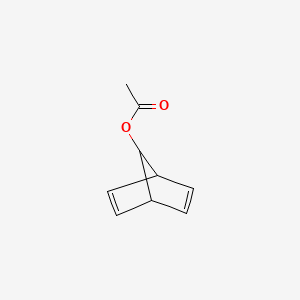
![(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde](/img/structure/B13816036.png)
